(S)-9,10-Didehydro-N-(1-hydroxyethyl)-6-methylergoline-8beta-carboxamide
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Overview
Description
(S)-9,10-Didehydro-N-(1-hydroxyethyl)-6-methylergoline-8beta-carboxamide is a complex organic compound belonging to the ergoline family Ergoline derivatives are known for their diverse biological activities and have been extensively studied for their pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-9,10-Didehydro-N-(1-hydroxyethyl)-6-methylergoline-8beta-carboxamide typically involves multiple steps, starting from basic ergoline structures. The process often includes:
Hydrogenation: Initial hydrogenation of the ergoline nucleus to introduce the desired double bonds.
Hydroxylation: Introduction of the hydroxyethyl group through hydroxylation reactions.
Carboxylation: Addition of the carboxamide group via carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-9,10-Didehydro-N-(1-hydroxyethyl)-6-methylergoline-8beta-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the double bonds and other functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(S)-9,10-Didehydro-N-(1-hydroxyethyl)-6-methylergoline-8beta-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex ergoline derivatives.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-9,10-Didehydro-N-(1-hydroxyethyl)-6-methylergoline-8beta-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ergoline: The parent structure of the compound, known for its diverse biological activities.
Lysergic Acid Diethylamide (LSD): A well-known ergoline derivative with psychoactive properties.
Ergotamine: Another ergoline derivative used in the treatment of migraines.
Uniqueness
(S)-9,10-Didehydro-N-(1-hydroxyethyl)-6-methylergoline-8beta-carboxamide is unique due to its specific structural modifications, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H21N3O2 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(1-hydroxyethyl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C18H21N3O2/c1-10(22)20-18(23)12-6-14-13-4-3-5-15-17(13)11(8-19-15)7-16(14)21(2)9-12/h3-6,8,10,12,16,19,22H,7,9H2,1-2H3,(H,20,23) |
InChI Key |
WYTJZJPVCDWOOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C)O |
Origin of Product |
United States |
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